methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methyl group and an imidazole ring with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with imidazole and methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-2-pyridinyl)-2-propanol: A compound with a similar pyridine ring structure but different functional groups.
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: Another compound with a similar pyridine ring but different substituents.
Uniqueness
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds.
Biological Activity
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate (CAS Number: 220965-34-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a pyridine ring with an imidazole moiety. Its molecular formula is C11H11N3O2, with a molecular weight of approximately 217.23 g/mol. The compound exhibits a melting point range of 186–189 °C, indicating its thermal stability under standard conditions .
Biological Activity Overview
Research has indicated that this compound possesses several biological activities, which are summarized in the following table:
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, including resistant species. |
Anticancer | Potential to inhibit cancer cell proliferation through specific molecular interactions. |
Anti-inflammatory | May modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases. |
Antimicrobial Properties
The antimicrobial properties of this compound have been documented in several studies. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM depending on the bacterial strain tested . Notably, its efficacy against multi-drug resistant strains positions it as a candidate for further development in antibiotic therapies.
Anticancer Mechanisms
The anticancer potential of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer cell metabolism. Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression . The inhibition of HDACs can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity . Further mechanistic investigations revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, with comparative studies indicating superior performance over conventional antibiotics like ceftriaxone .
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : Interaction with specific cellular receptors alters signaling pathways associated with cell growth and apoptosis.
Properties
IUPAC Name |
methyl 1-(6-methylpyridin-2-yl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-3-5-10(13-8)14-6-9(12-7-14)11(15)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMATZMQQHWPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821468 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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